An In-depth Technical Guide to 2-(Benzyloxy)-5-ethylbenzoic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-(Benzyloxy)-5-ethylbenzoic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-5-ethylbenzoic acid is a derivative of benzoic acid, a structural motif frequently encountered in molecules of pharmaceutical interest. The incorporation of a benzyloxy group at the 2-position and an ethyl group at the 5-position of the benzoic acid scaffold can significantly influence its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 2-(Benzyloxy)-5-ethylbenzoic acid, including its molecular characteristics, a detailed synthetic protocol, expected analytical data, and a discussion of its potential applications in drug discovery and development, drawing upon the established knowledge of related benzoic acid derivatives.
Core Physicochemical Properties
While specific experimental data for 2-(Benzyloxy)-5-ethylbenzoic acid is not extensively available in the public domain, its fundamental properties can be established, and others can be estimated based on the analysis of structurally related compounds.
| Property | Value/Information | Source/Basis |
| Molecular Weight | 256.3 g/mol | [1][2][3][4] |
| CAS Number | 2764733-67-5 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Physical Form | Solid | [2] |
| Melting Point | Estimated to be in the range of 70-80 °C. | Based on the melting point of the related compound 2-(Benzyloxy)benzoic acid (73-77 °C). The ethyl group may slightly alter this value. |
| Boiling Point | Not experimentally determined. Expected to be high due to the molecular weight and polar functional groups. | |
| Solubility | Expected to have low solubility in water but good solubility in organic solvents such as ethanol, acetone, and diethyl ether. | Aromatic carboxylic acids are generally soluble in less polar organic solvents[5][6]. |
| pKa | Estimated to be around 3.8-4.0. | The pKa of benzoic acid is 4.2. The electron-donating nature of the ethyl group at the para position to the carboxyl group would slightly decrease the acidity (increase the pKa), while the ortho benzyloxy group might have a more complex effect. For comparison, 2-methylbenzoic acid has a pKa of approximately 3.91[7]. |
Synthesis of 2-(Benzyloxy)-5-ethylbenzoic acid
A robust and widely applicable method for the synthesis of 2-(benzyloxy)benzoic acid derivatives is the Williamson ether synthesis[8]. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. For the synthesis of 2-(Benzyloxy)-5-ethylbenzoic acid, the starting material would be 5-ethylsalicylic acid (2-hydroxy-5-ethylbenzoic acid).
Reaction Scheme
Caption: Synthetic workflow for 2-(Benzyloxy)-5-ethylbenzoic acid.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for similar compounds[9].
Materials:
-
5-Ethylsalicylic acid
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-ethylsalicylic acid (1.0 eq) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 20-30 minutes.
-
Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1 M HCl, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2-(Benzyloxy)-5-ethylbenzoic acid.
Analytical Characterization
The structure and purity of the synthesized 2-(Benzyloxy)-5-ethylbenzoic acid can be confirmed by a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoic acid and benzyl moieties, a singlet for the benzylic methylene (-CH₂-) protons, and signals for the ethyl group (a quartet and a triplet). The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all 16 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic methylene carbon, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹[10].
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1680 cm⁻¹[10].
-
C-O stretching bands for the ether linkage and the carboxylic acid, likely in the 1320-1210 cm⁻¹ region[10].
-
C-H stretching bands for the aromatic and aliphatic (methylene and methyl) groups.
-
Characteristic absorptions for the benzyloxy group, including C-H stretching of the methylene group around 2950-2850 cm⁻¹ and C-O ether stretching bands[11].
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the calculated molecular weight of 256.3 g/mol . Fragmentation patterns may include the loss of the benzyl group or the carboxylic acid group.
Caption: A typical analytical workflow for compound characterization.
Potential Applications in Drug Development
Benzoic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery[12]. The specific substitutions on the 2-(Benzyloxy)-5-ethylbenzoic acid molecule suggest several potential therapeutic applications.
Anti-inflammatory Activity
Many benzoic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX)[13][14]. The structural similarity of 2-(Benzyloxy)-5-ethylbenzoic acid to known anti-inflammatory agents suggests it could be investigated for similar activities. For instance, some 2-benzoylbenzoic acid derivatives have shown promising anti-inflammatory effects[15].
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties and are used as preservatives[16]. The lipophilicity introduced by the benzyl and ethyl groups in 2-(Benzyloxy)-5-ethylbenzoic acid may enhance its ability to penetrate microbial cell membranes, potentially leading to antimicrobial activity. Benzyl and benzoyl benzoic acid derivatives have been investigated as inhibitors of bacterial RNA polymerase[3].
Anticancer Activity
A growing body of research has demonstrated the anticancer potential of various benzoic acid derivatives[17][18]. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation. The specific substitution pattern of 2-(Benzyloxy)-5-ethylbenzoic acid could be explored for its cytotoxic effects against different cancer cell lines.
Conclusion
2-(Benzyloxy)-5-ethylbenzoic acid is a synthetically accessible derivative of benzoic acid with potential for applications in drug discovery. While experimental data on its specific properties are limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The detailed synthetic protocol and discussion of analytical characterization methods offer a solid foundation for researchers to synthesize and study this compound. Further investigation into its biological activities is warranted to explore its potential as a lead compound for the development of new therapeutic agents.
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